molecular formula C5H4Br2N2O2 B123953 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 158585-80-9

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B123953
CAS No.: 158585-80-9
M. Wt: 283.91 g/mol
InChI Key: TWZLCCXVJIKZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” is a research chemical with the CAS number 158585-80-9 . It has a molecular formula of C5H4Br2N2O2 and a molecular weight of 283.91 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two bromine atoms attached at the 4th and 5th positions . The carboxylic acid group is attached at the 2nd position .

Scientific Research Applications

  • Coordination Polymers and Complexes : Imidazole-based carboxylic acids, closely related to 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid, are versatile ligands used in the synthesis of coordination polymers and complexes. These compounds exhibit a range of structural diversities and coordination modes due to the presence of carboxyl and imidazole groups. This versatility is evident in the synthesis of various metal-organic frameworks and coordination polymers that have unique structural characteristics and potential applications in catalysis, gas separation, and as precursors for further chemical synthesis (Guo et al., 2013), (Liu et al., 2018), (Cao et al., 2012), (Zhai et al., 2013).

  • Biomimetic Complexes : Imidazole-based carboxylates serve as models for biomimetic complexes, which are crucial in mimicking natural processes or functions. These complexes can provide insights into biological systems and potentially pave the way for developing novel catalysts or sensors (Materazzi et al., 2013).

  • Organic Synthesis and Pharmaceutical Applications : Derivatives of imidazole carboxylic acids are used as intermediates in organic synthesis, especially in the pharmaceutical sector. They are key building blocks for synthesizing a wide range of compounds with potential biological or pharmacological activity (Orhan et al., 2019), (Bellina et al., 2008).

  • Sensing and Luminescence : Certain imidazole-based metal-organic frameworks exhibit luminescence properties, making them potential candidates for sensing applications. Their ability to produce strong emissions and react selectively with certain chemicals underscores their utility in designing fluorescence sensors (Shi et al., 2015).

  • Hydrogen-Bonding Studies : Imidazole-based carboxylic acids are also studied for their hydrogen-bonding interactions. Understanding these interactions is crucial in the design of supramolecular structures and pharmaceutical compounds, as these interactions often dictate the assembly and stability of the molecular structures (Baures et al., 2006).

Safety and Hazards

“4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” is for research use only and not for human or veterinary use . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

The future directions for “4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” and similar compounds could involve further exploration of their potential uses in pharmaceutical testing . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

It is known that imidazole derivatives can interact with a variety of biological targets, including enzymes involved in protein and nucleic acid synthesis .

Mode of Action

It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis . The compound may interact with its targets, leading to changes in their activity and potentially disrupting key biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability. Furthermore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

4,5-dibromo-1-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2/c1-9-3(7)2(6)8-4(9)5(10)11/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZLCCXVJIKZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440104
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158585-80-9
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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